molecular formula C7H12O2 B8524723 5,5-Dimethoxypent-1-yne

5,5-Dimethoxypent-1-yne

Cat. No. B8524723
M. Wt: 128.17 g/mol
InChI Key: MEDHMPCCHDGXIJ-UHFFFAOYSA-N
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Patent
US04687599

Procedure details

To an equivalent quantity of lithium acetylide in liquid NH3 55 g (0.3 mol) of 1-bromo-3,3-dimethoxypropane were added in 30 minutes. Subsequently, stirring was continued for a further 2 hours, after which the NH3 was allowed to evaporate and the residue was dissolved in a mixture of ice and water. The mixture was extracted with ether and the combined organic layers were dried and concentrated by evaporation. The residue was distilled under reduced pressure and 11.5 g of 1,1-dimethoxy-4-pentyne were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C-:1]#[C-:2].[Li+].[Li+].N.Br[CH2:7][CH2:8][CH:9]([O:12][CH3:13])[O:10][CH3:11]>>[CH3:11][O:10][CH:9]([O:12][CH3:13])[CH2:8][CH2:7][C:1]#[CH:2] |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#[C-].[Li+].[Li+]
Name
Quantity
55 g
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC(OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
Subsequently, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to evaporate
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in a mixture of ice and water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
CUSTOM
Type
CUSTOM
Details
the combined organic layers were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(CCC#C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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